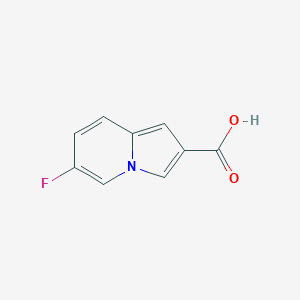

6-Fluoroindolizine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoroindolizine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHRMESGTOHVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindolizine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts. These salts are obtained by N-alkylation of 2-alkylpyridines with cyanohydrin triflates .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroindolizine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

6-Fluoroindolizine-2-carboxylic acid has been investigated for its anticancer properties. Studies indicate that it can form complexes with metal ions like copper(II), which exhibit significant anti-cancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7) with an inhibition percentage of 90% at a concentration of 20 µM . The mechanism involves the interaction of the carboxylic acid group with metal ions, enhancing the compound's bioactivity.

Antiviral Agents

The compound has also been explored as a potential antiviral agent. Novel indolizine derivatives have shown efficacy against hepatitis B virus (HBV), indicating that modifications to the indolizine structure can yield promising antiviral properties .

Organic Electronics

Semiconductors and Solar Cells

this compound serves as a precursor for synthesizing triindoles through palladium-catalyzed decarboxylative reactions. These triindoles are utilized in organic field-effect transistors (OFETs) and as hole transport layers in organic solar cells. Notably, they demonstrate field-effect mobilities of approximately 0.03 cm²/V·s, making them suitable for use in electronic applications .

Synthesis and Resolution Techniques

Enzymatic Resolution

Recent advancements have introduced enzymatic methods for producing optically pure forms of this compound. Utilizing esterases from Geobacillus thermocatenulatus, researchers achieved high enantiomeric excess (ee) values (>99% for (S)- and 95-96% for (R)-configurations) in a biphasic system. This method not only simplifies production but also enhances yield compared to traditional chemical resolution techniques .

Synthesis of Derivatives

The compound acts as a versatile building block for synthesizing various derivatives with enhanced biological activities. For example, structural modifications at the C2, C3, and C6 positions of the indole core have led to derivatives that significantly inhibit HIV-1 integrase activity, with IC50 values as low as 0.13 µM . This highlights the potential for developing new therapeutic agents based on the indolizine scaffold.

Case Studies

Mechanism of Action

The mechanism of action of 6-Fluoroindolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indolizine-Based Analogs

7-Chloroindolizine-2-carboxylic Acid

- Structural Differences : The chlorine atom at the 7th position distinguishes this compound from 6-fluoroindolizine-2-carboxylic acid.

- Synthesis : Similar to 6-fluoro derivatives, 7-chloroindolizine-2-carboxylic acid is synthesized via ester hydrolysis. However, halogen placement influences electronic properties and reactivity.

- Applications : Chlorinated indolizines are often explored for antimicrobial activity, though specific data for this compound are unavailable .

Indolizine-2-Carboxamides

- Derivatization: Indolizine-2-carboxamides are synthesized by coupling indolizine-2-carboxylic acid with amines using 1,1'-carbonyldiimidazole (CDI). For example, 2-(N,N-diethylaminopropylcarboxamido)indolizine (180) was prepared in moderate yields (7–60%) .

- Comparison: The inability to form indolizine-2-carbonyl chloride necessitates alternative coupling strategies, whereas non-indolizine carboxylic acids (e.g., indole-3-carboxylic acid) may form acid chlorides more readily .

Indole-Based Analogs

6-Fluoroindole-3-carboxylic Acid

- Scaffold Difference : Indole lacks the fused six-membered ring of indolizine. The fluorine and carboxylic acid groups are positioned at the 6th and 3rd carbons, respectively.

- Reactivity: Indole-3-carboxylic acid derivatives can form stable acid chlorides, enabling diverse amidation pathways.

5,6-Difluoroindole-2-carboxylic Acid

Data Tables

Key Research Findings

- Synthetic Limitations : The instability of indolizine-2-carbonyl chloride restricts direct amidation, necessitating CDI-mediated coupling for carboxamide synthesis .

- Biological Potential: Indolizine-1-carboxylate derivatives exhibit anticancer activity, suggesting fluorinated indolizine-2-carboxylic acid could serve as a scaffold for antitumor agents .

- Substituent Effects: Fluorine at the 6th position may enhance metabolic stability and binding affinity in drug design compared to non-halogenated analogs .

Biological Activity

Overview

6-Fluoroindolizine-2-carboxylic acid is a derivative of the indole family, which is recognized for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications.

Biological Properties

1. Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. A notable study demonstrated that its complex with copper(II) showed approximately 90% inhibition against breast cancer cell lines (MDA-MB-231 and MCF-7) at a concentration of 20 µM . The carboxylic acid group plays a crucial role in binding to metal ions, enhancing the compound's biological efficacy.

2. Antiviral Properties:

Indole derivatives, including this compound, have been studied for their ability to inhibit viral replication. For instance, modifications on the indole core have led to derivatives that effectively inhibit HIV-1 integrase, a critical enzyme in the viral life cycle. These derivatives demonstrated IC50 values as low as 0.13 µM , indicating potent antiviral activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Metal Chelation: The carboxylic acid group can chelate with metal ions like copper(II), forming complexes that enhance cytotoxicity against cancer cells.

- Binding Affinity: The presence of fluorine and methyl groups increases binding affinity to biological receptors, which may inhibit viral enzymes or interfere with signaling pathways involved in cancer cell proliferation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Anticancer Activity | Antiviral Activity | IC50 Value (µM) |

|---|---|---|---|

| This compound | High (90% at 20 µM) | Moderate | 0.13 |

| 6-Fluoro-1H-indole-4-carboxylic acid | Moderate | High | 3.11 |

| 4-Methyl-1H-indole-2-carboxylic acid | Low | Moderate | Not specified |

This table highlights the superior anticancer and antiviral activities of this compound compared to its analogs.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of indole derivatives, researchers found that the complex formed between this compound and copper(II) significantly inhibited cell growth in breast cancer models. The study concluded that this compound could be a promising candidate for further development in cancer therapy due to its high efficacy and low toxicity profile.

Case Study 2: HIV Integrase Inhibition

Another investigation focused on the antiviral properties of indole derivatives against HIV. It was discovered that modifications to the indole structure enhanced binding to the integrase enzyme, leading to improved inhibitory effects. The findings suggest that structural optimization of compounds like this compound could yield potent antiviral agents.

Q & A

Q. How can researchers optimize solvent systems for recrystallizing this compound?

- Methodology : Screen solvent polarity (e.g., DMF/water vs. ethanol/ether) using solubility parameters (Hildebrand theory). Monitor crystal habit via microscopy and assess purity via melting point depression. Solvent mixtures with high dielectric constants (e.g., DMF/acetic acid) often yield higher-purity crystals .

Q. What in silico tools predict the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.